12-OxoETE

Eicosanoid signaling Neutrophil activation Calcium flux

12-OxoETE (12-oxo-5,8,10,14-eicosatetraenoic acid; also known as 12-KETE) is an oxo-eicosatetraenoic acid derived from arachidonic acid metabolism, characterized by a 12-oxo group and (5Z,8Z,10E,14Z) double bond configuration. It is endogenously synthesized in human platelets and Aplysia nervous tissue, where it serves as an intermediate in the 12-lipoxygenase pathway, interconverting with 12-HpETE and 12-HETE.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 108437-64-5
Cat. No. B019885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-OxoETE
CAS108437-64-5
Synonyms12-KETE
12-keto-5,8,11,13-eicosatetraenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+
InChIKeyGURBRQGDZZKITB-VXBMJZGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





12-OxoETE (CAS 108437-64-5): Baseline Characteristics and Role in Eicosanoid Signaling


12-OxoETE (12-oxo-5,8,10,14-eicosatetraenoic acid; also known as 12-KETE) is an oxo-eicosatetraenoic acid derived from arachidonic acid metabolism, characterized by a 12-oxo group and (5Z,8Z,10E,14Z) double bond configuration [1]. It is endogenously synthesized in human platelets and Aplysia nervous tissue, where it serves as an intermediate in the 12-lipoxygenase pathway, interconverting with 12-HpETE and 12-HETE [2]. Pharmacologically, 12-oxoETE engages the leukotriene B4 (LTB4) receptor to mobilize intracellular calcium, though its potency relative to hydroxylated analogs is markedly attenuated [3]. Its dual identity as both a bioactive agonist and a metabolic intermediate positions it as a distinct tool compound for dissecting eicosanoid receptor pharmacology and enzymatic reduction pathways.

LTB4 receptor signaling research
Reported lower-potency LTB4 receptor engagement; suitable for desensitization and cross-talk studies
Receptor orthogonality control
Signals via LTB4 receptor, distinct from OXE receptor; enables pathway-specific interpretation
12-LOX pathway intermediate
Metabolic precursor for 12(S)-HETE generation; supports reductase activity studies

Why 12-OxoETE Cannot Be Substituted by 12-HETE, 5-OxoETE, or Other Eicosanoid Analogs in Research Applications


The eicosanoid family exhibits profound regio- and stereospecificity in receptor engagement and functional output. 12-OxoETE is not simply a less potent version of 12-HETE; rather, it operates through a distinct LTB4 receptor-dependent mechanism with unique desensitization cross-reactivity patterns compared to 5-oxo-ETEs [1]. Substituting 12-oxoETE with 12(S)-HETE or 5-oxo-ETE will alter receptor utilization (GPR31 vs. OXE receptor vs. LTB4 receptor), downstream calcium signaling amplitude, and chemotactic outcomes in immune cells [2]. Furthermore, 12-oxoETE is enzymatically reduced to 12(S)-HETE in microsomal preparations, a metabolic liability absent in its hydroxylated counterparts, which may confound in vivo or ex vivo studies if not properly controlled [3]. These differential features underscore that generic interchange among oxo- and hydroxy-ETEs will compromise experimental reproducibility and biological interpretation.

Receptor engagement divergence
Replacing with 12-HETE may shift receptor utilization from LTB4 to GPR31, altering calcium signaling amplitude.
Enzymatic reduction liability
12-oxoETE is reduced to 12(S)-HETE in microsomal preparations; 12-HETE or 5-oxoETE lack this metabolic conversion, which may confound in vivo studies.
Cross-desensitization orthogonality
5-oxoETE signals via OXE receptor and fails to cross-desensitize with LTB4, whereas 12-oxoETE desensitizes neutrophils to LTB4. Pathway interpretation may be compromised with non-orthogonal analogs.

Quantitative Differential Evidence: 12-OxoETE Performance Against Key Comparators


Calcium Mobilization and Aggregation Potency in Human Neutrophils: 12-OxoETE vs. 12(S)-HETE and 5-OxoETE

In human neutrophils, 12-oxoETE exhibits approximately 300-fold lower potency in inducing Ca2+ transients and aggregation compared to 5-oxoETE, and 3-fold lower potency than 12(S)-HETE, when normalized to 5-hydroxy-ETE (potency = 1) [1]. This stark difference in agonist activity defines the compound's utility as a weak partial agonist at the LTB4 receptor, enabling studies of receptor desensitization and cross-talk without overwhelming calcium responses.

Neutrophil Ca²⁺ Potency
Head-to-head
Potency = 0.003 (rel. to 5-HETE = 1); 3.3-fold lower than 12(S)-HETE
Supports LTB4 receptor desensitization and signaling bias studies
Human PMN Ca²⁺ mobilization assay
Eicosanoid signaling Neutrophil activation Calcium flux

Inhibition of LTB4-Induced Calcium Signaling: 12-OxoETE as a Functional Antagonist

Unlike 12-HETE metabolites which primarily act as agonists, 12-oxoETE and its 8-trans isomer inhibit LTB4-induced calcium responses by approximately 40% at concentrations up to 10 µM [1]. This partial antagonism is not observed with 12-HETE or 12-HpETE, positioning 12-oxoETE as a unique probe for studying LTB4 receptor modulation without complete signal blockade.

LTB4 Ca²⁺ Antagonism
Head-to-head
~40% inhibition of LTB4-induced Ca²⁺ at 10 µM
Partial antagonism supports LTB4 receptor modulation studies
Human neutrophils, LTB4 100 nM, 12-oxoETE 10 µM
Leukotriene B4 receptor Neutrophil chemotaxis Calcium signaling antagonism

Receptor Mechanism and Desensitization Cross-Reactivity: 12-OxoETE Distinct from 5-OxoETE

12-OxoETE signals exclusively through the LTB4 receptor, whereas 5-oxoETE acts via the OXE receptor (OXER1) independent of LTB4 [1]. Critically, 12-oxo/hydroxy-ETEs desensitize neutrophils to LTB4 and to themselves, but not to 5-oxo/hydroxy-ETEs; conversely, 5-oxo/hydroxy-ETEs desensitize only to themselves, not to 12-oxo/hydroxy-ETEs or LTB4 [1]. This orthogonal receptor pharmacology and desensitization pattern makes 12-oxoETE an essential tool for segregating LTB4-mediated pathways from OXE receptor-mediated pathways in inflammatory cell models.

Receptor Cross-Desensitization
Head-to-head
LTB4 receptor signaling; cross-desensitizes with LTB4/12-HETE, not 5-oxoETE
Orthogonal desensitization enables LTB4 vs OXE pathway isolation
Human PMN Ca²⁺ desensitization assays; LTB4 antagonist LY255283
Receptor pharmacology LTB4 receptor OXE receptor Cross-desensitization

Lipoxygenase Inhibitory Profile: 12-OxoETE vs. 15-OxoETE Against h12-LOX and h15-LOX-1

12-OxoETE demonstrates time-dependent irreversible inhibition of human 15-lipoxygenase-1 (h15-LOX-1) with a Ki of 36.8 ± 13.2 µM, albeit with slow kinetics (k2 = 0.0019 ± 0.00032 s⁻¹) that are not biologically relevant [1]. In contrast, 15-oxo-ETE is a potent, selective mixed inhibitor of h12-LOX with an IC50 of 1 ± 0.1 µM and a Kic of 0.087 ± 0.008 µM [1]. 12-OxoETE shows negligible inhibition of h12-LOX. This differential selectivity across LOX isozymes highlights 12-oxoETE as a negative control or weak inhibitor for studies focusing on h15-LOX-1, while 15-oxo-ETE serves as a potent h12-LOX probe.

LOX Inhibition Ki
Cross-study comparable
h15-LOX-1 Ki = 36.8 ± 13.2 µM; h12-LOX IC50 > 10 µM
Low-potency h15-LOX-1 inhibitor; negligible h12-LOX activity provides isozyme selectivity control
Recombinant human LOX isozymes; time-dependent inhibition
Lipoxygenase inhibition Enzyme kinetics Oxo-lipid pharmacology

Optimal Research and Industrial Application Scenarios for 12-OxoETE Based on Differential Evidence


Dissecting LTB4 Receptor Signaling Bias and Partial Agonism

In experiments requiring weak partial agonism at the LTB4 receptor to study signaling bias or receptor desensitization without triggering full calcium responses, 12-oxoETE provides a potency (0.003 relative to 5-hydroxy-ETE) that is 3-fold lower than 12(S)-HETE and over 3000-fold lower than 5-oxoETE [1]. This low efficacy enables nuanced pharmacological profiling of LTB4 receptor states and downstream signaling cascades in neutrophils and other immune cells.

Orthogonal Receptor Pharmacology Controls in Eicosanoid Studies

Given that 12-oxoETE signals exclusively through the LTB4 receptor and exhibits cross-desensitization with LTB4 but not with 5-oxoETE (which acts via OXE receptor), it serves as an ideal tool for isolating LTB4-mediated pathways from OXE receptor-mediated pathways in inflammatory models [1]. This orthogonality ensures that observed effects are attributable to specific receptor engagement, reducing experimental confounding in complex biological systems.

Enzymatic Reduction Studies: 12-OxoETE as a Pro-Drug for 12(S)-HETE

In investigations of microsomal reductase activity or metabolic interconversion within the 12-lipoxygenase pathway, 12-oxoETE acts as a precursor that is reduced to 12(S)-HETE or a mixture of 12(S)- and 12(R)-HETE in various tissue microsomal fractions [2]. This metabolic liability can be leveraged to study tissue-specific reductase expression and function, or to generate 12(S)-HETE in situ, offering a controlled delivery system for the more potent metabolite.

Lipoxygenase Isozyme Profiling: A Weak Inhibitor for h15-LOX-1

For researchers evaluating the selectivity of novel LOX inhibitors, 12-oxoETE serves as a benchmark weak inhibitor of h15-LOX-1 (Ki = 36.8 µM) with negligible activity against h12-LOX [3]. In contrast to 15-oxoETE (IC50 = 1 µM against h12-LOX), 12-oxoETE provides a low-potency control that helps validate assay windows and confirm that observed inhibition is not due to non-specific oxo-lipid interactions.

Application
Selection Property
Validation Focus
LTB4 receptor desensitization and signaling bias studies
Lower-potency LTB4 receptor interaction
Ca²⁺ mobilization endpoint interpretation in neutrophils
Eicosanoid receptor orthogonality control studies
LTB4 receptor-specific signaling; no OXE cross-reactivity
Cross-desensitization pattern verification
Microsomal reductase and metabolic interconversion studies
12-oxoETE to 12(S)-HETE reduction capacity
Metabolite profiling and tissue-specific reductase activity
Lipoxygenase isozyme selectivity profiling
h15-LOX-1 inhibition (Ki context); minimal h12-LOX effect
Inhibition kinetics and isozyme specificity review

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